molecular formula C20H42O2S B14345492 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane CAS No. 92891-85-5

1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane

Cat. No.: B14345492
CAS No.: 92891-85-5
M. Wt: 346.6 g/mol
InChI Key: KDDJZZYCWSTFQH-UHFFFAOYSA-N
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Description

1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane is an organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a long hydrocarbon chain with multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable hydrocarbon precursor under controlled conditions. The reaction typically requires a non-nucleophilic base, such as pyridine or triethylamine, to facilitate the formation of the methanesulfonyl group .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by the reaction with a hydrocarbon substrate. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce methanesulfonyl groups into molecules.

    Biology: Investigated for its potential as a biological alkylating agent.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane involves the reactivity of the methanesulfonyl group. This group can undergo nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its interaction with nucleophilic sites in target molecules, leading to the formation of stable products .

Comparison with Similar Compounds

Uniqueness: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane is unique due to its long hydrocarbon chain with multiple methyl groups, which imparts distinct physical and chemical properties. This structure makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .

Properties

CAS No.

92891-85-5

Molecular Formula

C20H42O2S

Molecular Weight

346.6 g/mol

IUPAC Name

2,6,10,14-tetramethyl-1-methylsulfonylpentadecane

InChI

InChI=1S/C20H42O2S/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-23(6,21)22/h17-20H,7-16H2,1-6H3

InChI Key

KDDJZZYCWSTFQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CS(=O)(=O)C

Origin of Product

United States

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